molecular formula C9H12N4O B1517583 4-(6-Aminopyridin-3-yl)piperazin-2-one CAS No. 1019507-58-4

4-(6-Aminopyridin-3-yl)piperazin-2-one

Cat. No. B1517583
Key on ui cas rn: 1019507-58-4
M. Wt: 192.22 g/mol
InChI Key: LOPKOFPQJWLVOK-UHFFFAOYSA-N
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Patent
US09238646B2

Procedure details

To a round-bottom flask was added 4-(6-nitropyridin-3-yl)piperazin-2-one 141-3 (0.7 g, 3.1 mmol), Pd/C (0.2 g) and methanol (20 mL). The reaction was stirred for 4 hours under hydrogen atmosphere by attaching a hydrogen balloon. The reaction was flashed with nitrogen and the solid was removed by filtration. The solvent was removed by rotary evaporation to give 4-(6-aminopyridin-3-yl)piperazin-2-one 141-4 as purple solid. MS m/z 193.2 (M+1).
Name
4-(6-nitropyridin-3-yl)piperazin-2-one
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][NH:13][C:12](=[O:16])[CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.[H][H]>[Pd].CO>[NH2:1][C:4]1[N:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][NH:13][C:12](=[O:16])[CH2:11]2)=[CH:6][CH:5]=1

Inputs

Step One
Name
4-(6-nitropyridin-3-yl)piperazin-2-one
Quantity
0.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=N1)N1CC(NCC1)=O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 4 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)N1CC(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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